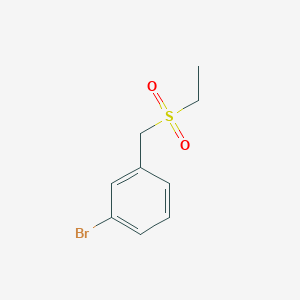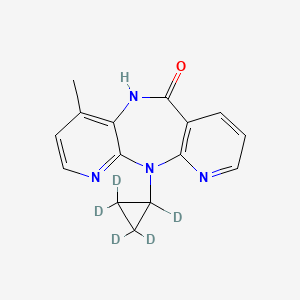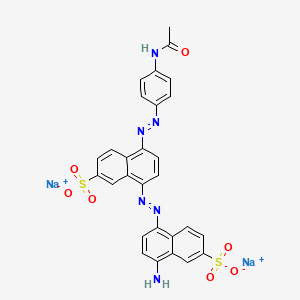
2,6-Dideoxy-3-methyl-D-xylo-hexose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dideoxy-3-methyl-D-xylo-hexose is a rare sugar derivative that belongs to the class of deoxy sugars It is characterized by the absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 3 position on the hexose backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dideoxy-3-methyl-D-xylo-hexose typically involves several key steps:
Wittig-Horner Olefination: This step involves the olefination of a D-xylofuranose precursor to form sulfanyl alkene derivatives.
Iodine-Induced 6-Endo Cyclization: The olefinated intermediate undergoes cyclization in the presence of iodine to yield 2-iodo-1-thioglycosides.
Stereoselective Glycosylation: The final step involves 1,2-trans stereoselective glycosylation to produce the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized nature and limited commercial demand. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dideoxy-3-methyl-D-xylo-hexose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives at the 3-methyl position.
Applications De Recherche Scientifique
2,6-Dideoxy-3-methyl-D-xylo-hexose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential role in biological processes and as a component of glycosides.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dideoxy-3-methyl-D-xylo-hexose involves its interaction with specific molecular targets and pathways. The compound can modulate biological processes by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dideoxy-3-O-methyl-D-lyxo-hexose
- 3-O-Methyl-2,6-dideoxy-D-xylo-hexose
- D-Sarmentose
Uniqueness
2,6-Dideoxy-3-methyl-D-xylo-hexose is unique due to its specific structural modifications, including the absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 3 position. These structural features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C7H14O4 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-3-methylhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3 |
Clé InChI |
JYAQWANEOPJVEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C)(CC=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)




![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-](/img/structure/B12067108.png)
![Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride](/img/structure/B12067109.png)






